![molecular formula C9H5BrF4O B1306072 4-Fluoro-3-(trifluoromethyl)phenacyl bromide CAS No. 537050-14-9](/img/structure/B1306072.png)
4-Fluoro-3-(trifluoromethyl)phenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Fluoro-3-(trifluoromethyl)phenacyl bromide is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromide functional group attached to a phenacyl moiety, which is further substituted with fluorine atoms. This structure imparts unique reactivity that can be exploited in various chemical transformations, leading to the synthesis of a wide range of organic compounds.
Synthesis Analysis
The synthesis of related phenacyl bromide derivatives has been reported in the literature. For instance, 4'-bromophenacyl triflate, a compound with a similar phenacyl bromide core, is synthesized from 4'-bromo-2-diazoacetophenone and trifluoromethanesulfonic acid in anhydrous sulfur dioxide, yielding a 66% product . Another synthesis approach involves the reaction of dimethyl sulfide with 4-substituted phenacyl bromide, leading to the formation of 4-fluorophenacyldimethylsulfonium bromide under reflux conditions .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide is characterized by the presence of a bromine atom, which is a good leaving group, and the electron-withdrawing trifluoromethyl group, which can stabilize adjacent negative charges. This stabilization is crucial in reactions where the phenacyl bromide acts as an electrophile or participates in ylide formation, as seen in the synthesis of 4-fluorophenacylpyridinium ylide .
Chemical Reactions Analysis
Phenacyl bromides are known to undergo various chemical reactions. For example, they can participate in vic-diallylation and dipropargylation reactions with allyl and propargyl indium reagents to produce 4-arylocta-1,7-dien-4-ol derivatives . Additionally, phenacyl bromides can be nitrated to yield nitro-substituted derivatives, as demonstrated with 3-nitrophenacyl bromides . The reactivity of phenacyl bromides also extends to the formation of pyridines and pyrimidines when reacted with appropriate reagents and conditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide are not detailed in the provided papers, the properties of phenacyl bromides, in general, can be inferred. These compounds are typically solid at room temperature and may have varying solubilities in organic solvents depending on the nature of the substituents. The presence of fluorine atoms is likely to influence the compound's reactivity, boiling point, and stability due to the strong carbon-fluorine bond. The stability of related reagents, such as 4'-bromophenacyl triflate, suggests that 4-Fluoro-3-(trifluoromethyl)phenacyl bromide may also have a reasonable shelf life under proper storage conditions .
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNOSKWLVXNWEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381134 |
Source
|
Record name | 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(trifluoromethyl)phenacyl bromide | |
CAS RN |
537050-14-9 |
Source
|
Record name | 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4'-fluoro-3'-(trifluoromethyl)acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.